

An In-depth Technical Guide on the Thermochemical Data of 3-Ethyloctane

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Compound of Interest

Compound Name: 3-Ethyloctane

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key thermochemical properties of **3-Ethyloctane** ($C_{10}H_{22}$). The data presented herein is crucial for various applications, including reaction modeling, process design, and safety analysis in the chemical and pharmaceutical industries. The information is compiled from critically evaluated data sources, ensuring reliability and accuracy.

Data Presentation

The core thermochemical data for **3-Ethyloctane** in its liquid and ideal gas phases are summarized in the tables below. These values are essential for understanding the energetic landscape of this branched alkane.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity at Constant Pressure (298.15 K)

Property	Phase	Value	Units	Source
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-301.9 ± 1.8	kJ/mol	[1]
Ideal Gas	-255.01	kJ/mol	[2]	
Standard Molar Entropy (S°)	Liquid	425.4 ± 3.0	J/mol·K	[1]
Ideal Gas	517.43 ± 4.14	J/mol·K	[1]	
Molar Heat Capacity at Constant Pressure (C_p)	Liquid	312.3 ± 2.5	J/mol·K	[1]
Ideal Gas	231.2 ± 1.8	J/mol·K	[1]	

Table 2: Temperature-Dependent Ideal Gas Properties

Temperature (K)	Molar Heat Capacity (Cp) (J/mol·K)	Standard Molar Entropy (S°) (J/mol·K)	Enthalpy (H - H° (298.15 K)) (kJ/mol)
200	178.6	461.2	-20.9
300	232.5	518.3	0.2
400	288.7	575.4	26.2
500	342.3	632.1	57.8
600	391.0	687.5	94.5
700	433.8	741.0	135.7
800	470.8	792.2	180.9
900	502.6	840.9	229.6
1000	529.9	887.0	281.2
1500	625.5	1102.1	559.8

Source: Critically
evaluated data from
NIST/TRC Web
Thermo Tables.[\[1\]](#)

Experimental Protocols

While specific experimental determinations for **3-Ethyoctane** are not extensively detailed in publicly available literature, the values presented are derived from critically evaluated data, which relies on established experimental techniques for alkanes and advanced computational methods. The general experimental protocols for determining the key thermochemical properties are outlined below.

1. Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of organic compounds like **3-Ethyoctane** is typically determined indirectly through the measurement of the enthalpy of combustion ($\Delta_c H^\circ$).

- Method: Bomb Calorimetry
 - A precisely weighed sample of **3-Ethyl-octane** is placed in a crucible inside a high-pressure vessel known as a "bomb."
 - The bomb is then pressurized with an excess of pure oxygen.
 - The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter).
 - The sample is ignited electrically, and the complete combustion reaction occurs.
 - The temperature change of the water and the calorimeter is meticulously recorded.
 - The heat released by the combustion reaction is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.^{[3][4]}
 - The standard enthalpy of combustion is then calculated from the heat of reaction.
 - Finally, the standard enthalpy of formation is determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Heat Capacity (Cp)

The heat capacity of **3-Ethyl-octane** in its liquid and gaseous states is measured using calorimetric techniques.

- Method: Adiabatic Calorimetry or Differential Scanning Calorimetry (DSC)
 - Adiabatic Calorimetry: A known mass of the sample is placed in a calorimeter that is maintained in a near-perfect adiabatic environment (no heat exchange with the surroundings). A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from the energy input and the temperature change.
 - Differential Scanning Calorimetry (DSC): A small, encapsulated sample and a reference material are heated at a constant rate. The difference in the heat flow required to maintain

the sample and the reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

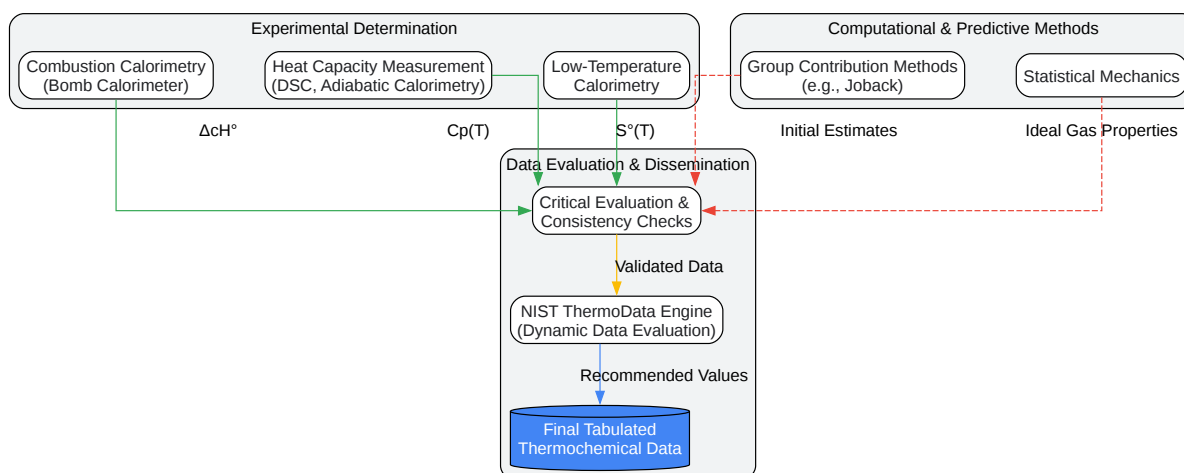
3. Standard Molar Entropy (S°)

The absolute entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the desired temperature.

- Method: Calorimetric Measurement of Heat Capacity
 - The heat capacity of the solid and liquid phases of **3-Ethyloctane** is measured as a function of temperature using a highly sensitive calorimeter, starting from cryogenic temperatures.
 - The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (C_p/T) from 0 K to that temperature.
 - The entropies of any phase transitions (solid-solid, solid-liquid, liquid-gas) that occur within the temperature range are also measured and added to the total entropy.
 - For the ideal gas state, statistical mechanics calculations are often employed, using molecular parameters obtained from spectroscopic data, to complement the experimental calorimetric data.

Mandatory Visualization

The following diagram illustrates the workflow for obtaining and evaluating the thermochemical data of **3-Ethyloctane**.



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Caption: Workflow for Thermochemical Data Determination.

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Phone: (601) 213-4426

Email: info@benchchem.com